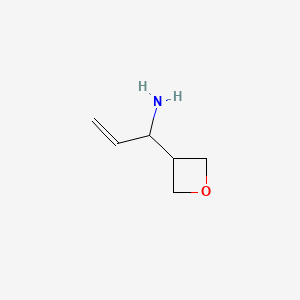
1-(Oxetan-3-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-3-yl)prop-2-en-1-amine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Méthodes De Préparation
One common method includes the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
1-(Oxetan-3-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Oxetan-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in creating molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Oxetan-3-yl)prop-2-en-1-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity and interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)prop-2-en-1-amine can be compared with other oxetane-containing compounds, such as:
N-(prop-2-yn-1-yl)oxetan-3-amine: Similar in structure but with different substituents, leading to varied reactivity and applications.
Oxetan-3-one derivatives: These compounds also feature the oxetane ring but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of the oxetane ring with the prop-2-en-1-amine group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-(oxetan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H11NO/c1-2-6(7)5-3-8-4-5/h2,5-6H,1,3-4,7H2 |
Clé InChI |
JGVFLFVOIHNYKM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1COC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















